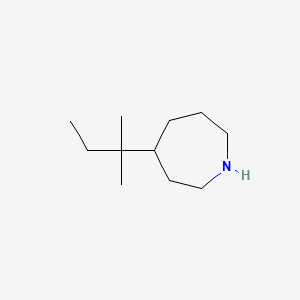
1H-Pyrrole-3-carboxaldehyde, 4-(hydroxymethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrole-3-carboxaldehyde, 4-(hydroxymethyl)- is a heterocyclic organic compound that features a pyrrole ring with a carboxaldehyde group at the third position and a hydroxymethyl group at the fourth position
準備方法
Synthetic Routes and Reaction Conditions: 1H-Pyrrole-3-carboxaldehyde, 4-(hydroxymethyl)- can be synthesized through several methods. One common approach involves the reaction of pyrrole with formaldehyde and formic acid under acidic conditions. This reaction typically proceeds via electrophilic substitution, where the formyl group is introduced at the third position and the hydroxymethyl group at the fourth position of the pyrrole ring.
Industrial Production Methods: Industrial production of 1H-Pyrrole-3-carboxaldehyde, 4-(hydroxymethyl)- often involves optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products.
化学反応の分析
Types of Reactions: 1H-Pyrrole-3-carboxaldehyde, 4-(hydroxymethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxaldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products:
Oxidation: 1H-Pyrrole-3-carboxylic acid, 4-(hydroxymethyl)-
Reduction: 1H-Pyrrole-3-methanol, 4-(hydroxymethyl)-
Substitution: Various substituted pyrrole derivatives depending on the electrophilic reagent used.
科学的研究の応用
1H-Pyrrole-3-carboxaldehyde, 4-(hydroxymethyl)- has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
作用機序
The mechanism of action of 1H-Pyrrole-3-carboxaldehyde, 4-(hydroxymethyl)- involves its interaction with various molecular targets and pathways. The compound’s functional groups allow it to participate in a range of chemical reactions, influencing biological processes and pathways. For example, its ability to undergo oxidation and reduction reactions can modulate redox states in biological systems, potentially affecting cellular functions and signaling pathways.
類似化合物との比較
1H-Pyrrole-3-carboxaldehyde, 4-(hydroxymethyl)- can be compared with other similar compounds, such as:
1H-Pyrrole-2-carboxaldehyde: Differing by the position of the carboxaldehyde group, which can influence its reactivity and applications.
1H-Pyrrole-3-carboxaldehyde:
1H-Pyrrole-4-carboxaldehyde: Another positional isomer with distinct reactivity and applications.
特性
IUPAC Name |
4-(hydroxymethyl)-1H-pyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c8-3-5-1-7-2-6(5)4-9/h1-3,7,9H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFBHJNZGGBLODA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN1)C=O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(1S,3aS,3bS,9aR,9bS,11aS)-8-acetyl-9a,11a-dimethyl-7-oxo-2,3,3a,3b,4,8,9,9b,10,11-decahydro-1H-indeno[5,4-f]chromen-1-yl] benzoate](/img/structure/B584548.png)


![Heptanoic acid, 2-amino-3-fluoro-, [S-(R*,R*)]- (9CI)](/img/new.no-structure.jpg)




![2-[(4-Bromophenyl)methyl]hexahydro-1H-azepine Hydrochloride](/img/structure/B584559.png)

